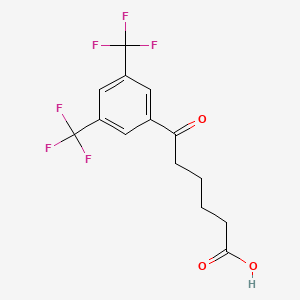

6-(3,5-Ditrifluoromethylphenyl)-6-oxohexanoic acid

Description

Properties

IUPAC Name |

6-[3,5-bis(trifluoromethyl)phenyl]-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F6O3/c15-13(16,17)9-5-8(6-10(7-9)14(18,19)20)11(21)3-1-2-4-12(22)23/h5-7H,1-4H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLTQBOLQPLHJJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645269 | |

| Record name | 6-[3,5-Bis(trifluoromethyl)phenyl]-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898788-10-8 | |

| Record name | 6-[3,5-Bis(trifluoromethyl)phenyl]-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-(3,5-Ditrifluoromethylphenyl)-6-oxohexanoic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 6-(3,5-ditrifluoromethylphenyl)-6-oxohexanoic acid, a molecule of significant interest in medicinal chemistry and materials science. The presence of the 3,5-bis(trifluoromethyl)phenyl moiety is known to enhance crucial pharmacokinetic and pharmacodynamic properties of bioactive molecules, such as metabolic stability and receptor binding affinity.[1] This document details the prevailing synthetic strategy, rooted in the Friedel-Crafts acylation, and offers in-depth analysis of the reaction mechanism, experimental protocols, and critical optimization parameters. It is intended for researchers, chemists, and professionals in the field of drug development seeking a robust and reproducible methodology for the synthesis of this and structurally related compounds.

Part 1: Retrosynthetic Analysis and Pathway Rationale

The molecular architecture of this compound points directly to a convergent synthesis strategy. The key structural feature is an aryl ketone, which is a classic hallmark of a Friedel-Crafts acylation reaction.[2] This powerful carbon-carbon bond-forming reaction provides the most direct and efficient route to the target molecule.

The retrosynthetic disconnection occurs at the bond between the benzene ring and the carbonyl carbon. This approach simplifies the complex target molecule into two readily available or easily synthesized starting materials:

-

Aromatic Core: 1,3-Bis(trifluoromethyl)benzene.

-

Acylating Agent: A six-carbon aliphatic chain with electrophilic functionality at one end and a carboxylic acid at the other. Adipic acid (hexanedioic acid) is the ideal precursor.

Caption: Retrosynthetic analysis of the target molecule.

Part 2: The Primary Synthetic Pathway: Friedel-Crafts Acylation

The forward synthesis is achieved by reacting 1,3-bis(trifluoromethyl)benzene with an activated form of adipic acid, such as adipic anhydride or adipoyl chloride, in the presence of a strong Lewis acid catalyst.

Reaction Mechanism

The reaction proceeds via the classical electrophilic aromatic substitution mechanism:

-

Generation of the Electrophile: The Lewis acid (e.g., Aluminum Chloride, AlCl₃) coordinates to one of the carbonyl oxygens of the adipic anhydride. This polarization weakens the C-O-C bond, leading to its cleavage and the formation of a highly reactive acylium ion. This ion is resonance-stabilized.[3]

-

Electrophilic Attack: The electron-rich π-system of the benzene ring attacks the electrophilic acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Rearomatization: A weak base (such as the [AlCl₃(OH)]⁻ complex) abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the final product.

Caption: Mechanism of the Friedel-Crafts acylation pathway.

Causality Behind Experimental Choices

-

Aromatic Substrate: The two trifluoromethyl (-CF₃) groups on the benzene ring are powerful electron-withdrawing groups. This deactivates the ring, making it significantly less nucleophilic than unsubstituted benzene. Consequently, the reaction requires a potent Lewis acid and may necessitate elevated temperatures or longer reaction times to achieve a reasonable yield.

-

Acylating Agent: Adipic anhydride is often preferred over adipoyl chloride. While both are effective, the anhydride is a solid that is easier to handle and its reaction byproduct is adipic acid, which is less corrosive than the hydrogen chloride (HCl) gas evolved from the acid chloride.

-

Catalyst: Aluminum chloride (AlCl₃) is the catalyst of choice for this transformation. Its high Lewis acidity is necessary to generate the acylium ion from the anhydride and to overcome the deactivation of the aromatic ring. It is crucial to use AlCl₃ in stoichiometric excess (typically >2 equivalents). One equivalent is consumed in activating the anhydride, and another complexes with the carbonyl group of the product ketone, rendering it inactive.[4]

-

Solvent: Anhydrous, non-coordinating solvents are essential. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices as they are inert under the reaction conditions and effectively dissolve the reactants. Strict exclusion of moisture is paramount, as water will hydrolyze and deactivate the AlCl₃ catalyst.

Part 3: Detailed Experimental Protocol

This protocol is adapted from established methodologies for similar Friedel-Crafts acylations.[4] All operations must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous reagents and solvents.

Materials and Equipment

| Component | Molar Mass ( g/mol ) | CAS Number | Notes |

| 1,3-Bis(trifluoromethyl)benzene | 214.10 | 402-31-3 | Anhydrous |

| Adipic Anhydride | 128.11 | 2035-75-8 | Anhydrous |

| Aluminum Chloride (AlCl₃) | 133.34 | 7446-70-0 | Anhydrous powder |

| Dichloromethane (DCM) | 84.93 | 75-09-2 | Anhydrous |

| Hydrochloric Acid (HCl) | 36.46 | 7647-01-0 | 2M aqueous solution |

| Ethyl Acetate | 88.11 | 141-78-6 | Reagent grade |

| Anhydrous Sodium Sulfate | 142.04 | 7757-82-6 | Granular |

-

Equipment: Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath, inert gas supply.

Step-by-Step Procedure

-

Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under a nitrogen atmosphere.

-

Reagent Charging: Charge the flask with anhydrous aluminum chloride (2.2 equivalents). Carefully add anhydrous dichloromethane to create a suspension.

-

Addition of Aromatic Substrate: Add 1,3-bis(trifluoromethyl)benzene (1.0 equivalent) to the AlCl₃ suspension. Cool the mixture to 0 °C using an ice bath.

-

Addition of Acylating Agent: Dissolve adipic anhydride (1.1 equivalents) in anhydrous DCM and load it into the dropping funnel. Add the solution dropwise to the reaction flask over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.[4]

-

Reaction: Stir the mixture at 0 °C for one hour, then allow it to warm to room temperature and continue stirring for an additional 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up (Quenching): Cool the reaction mixture back to 0 °C and very slowly and carefully pour it over crushed ice containing concentrated HCl. This will hydrolyze the aluminum complexes and quench the reaction.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

-

Washing: Combine all organic layers and wash sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure this compound.

Caption: Experimental workflow for the synthesis protocol.

Part 4: Challenges and Optimization

The synthesis, while straightforward in principle, requires careful control to ensure safety and high yield. The strongly deactivated nature of the starting material is the primary challenge.

Potential Side Reactions

-

Diacylation: Although the product ketone is deactivating, a second acylation on the aromatic ring can occur under harsh conditions. This can be minimized by using a slight excess of the 1,3-bis(trifluoromethyl)benzene relative to the adipic anhydride.[4]

-

Incomplete Reaction: Due to the electron-poor nature of the substrate, the reaction may be sluggish. Ensuring the catalyst is fully anhydrous and active is critical. If the reaction stalls, gentle heating (e.g., to 40 °C in DCE) can be considered, but this may also promote side reactions.

Troubleshooting Guide

Caption: A troubleshooting flowchart for common issues.

Conclusion

The Friedel-Crafts acylation of 1,3-bis(trifluoromethyl)benzene with adipic anhydride is the most authoritative and efficient method for synthesizing this compound. The success of this synthesis hinges on the strict adherence to anhydrous conditions, careful control of reaction temperature, and the use of a super-stoichiometric amount of a high-quality Lewis acid catalyst. By understanding the underlying mechanism and potential challenges, researchers can reliably produce this valuable compound for further application in pharmaceutical and chemical research.

References

- Technical Support Center: Synthesis of 6-(2,4-Difluorophenyl)-6-oxohexanoic acid. BenchChem.

- Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2021). PMC - PubMed Central.

- Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs).Beilstein Journal of Organic Chemistry.

- Friedel Craft Acylation with Acid and Anhydride I Electrophilic Aromatic substitution I Benzene. (2013). YouTube.

- Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. (2021). International Journal of Advanced Chemistry Research.

- Friedel-Crafts Acylation of Benzene Reaction Mechanism. (2018). YouTube.

Sources

physicochemical properties of 6-(3,5-Ditrifluoromethylphenyl)-6-oxohexanoic acid

An In-Depth Technical Guide to the Physicochemical Properties of 6-(3,5-Ditrifluoromethylphenyl)-6-oxohexanoic Acid

Introduction

This compound is a keto-carboxylic acid derivative whose structural complexity presents unique characteristics relevant to medicinal chemistry and materials science. The presence of a phenyl ring substituted with two trifluoromethyl (CF₃) groups significantly influences its electronic properties and lipophilicity. These CF₃ groups are known to enhance metabolic stability and binding affinity in drug candidates, making this molecule and its analogues valuable scaffolds in drug discovery. The terminal carboxylic acid provides a handle for further chemical modification and imparts pH-dependent solubility, while the hexanoic acid chain offers conformational flexibility.

This guide provides a comprehensive analysis of the core . We will delve into the experimental methodologies for determining these properties, explaining the causality behind procedural choices to ensure a robust and reproducible characterization for researchers, scientists, and drug development professionals.

Core Physicochemical Data

A summary of the key physicochemical properties is presented below. It is important to note that while some data is derived from experimental analogues, many values for this specific molecule are based on high-quality computational predictions.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂F₆O₃ | [1] |

| Molecular Weight | 342.23 g/mol | [1] |

| Predicted pKa | 4.68 ± 0.10 | [1][2] |

| Predicted Boiling Point | 343.4 ± 42.0 °C | [2] |

| Predicted Density | 1.376 ± 0.06 g/cm³ | [2] |

Solubility Profile: A Multifaceted Assessment

Expertise & Experience: Solubility is a cornerstone property that dictates a compound's behavior from initial high-throughput screening to final formulation. For an ionizable molecule like a carboxylic acid, solubility is not a single value but a function of pH. A systematic qualitative assessment provides initial, yet critical, insights into its acidic nature and general solubility characteristics, guiding subsequent quantitative studies.

Protocol 1: Systematic Qualitative Solubility Determination

This protocol is designed to classify the compound based on its acidic/basic properties by leveraging the principle that acidic compounds will deprotonate and dissolve in basic solutions to form soluble salts.[3][4]

Methodology:

-

Water Solubility:

-

Aqueous Base Solubility (5% NaOH):

-

To the test tube with the undissolved compound, add 0.75 mL of 5% NaOH solution in portions, vortexing after each addition.

-

Causality: The strong base (NaOH) will deprotonate the carboxylic acid, forming the highly polar and water-soluble sodium carboxylate salt, leading to dissolution. This confirms the presence of a sufficiently acidic functional group.[3][4][6]

-

-

Aqueous Bicarbonate Solubility (5% NaHCO₃):

-

In a separate test tube, add 25 mg of the compound.

-

Add 0.75 mL of 5% NaHCO₃ solution in portions, vortexing after each addition.

-

Causality: Sodium bicarbonate is a weaker base than NaOH. Solubility in this solution indicates the presence of a relatively strong organic acid, as the acid must be strong enough (typically pKa < ~6.5) to be deprotonated by the bicarbonate ion.[3][5] This test helps differentiate strong carboxylic acids from weaker acids like phenols.

-

-

Aqueous Acid Solubility (5% HCl):

-

In a separate test tube, add 25 mg of the compound.

-

Add 0.75 mL of 5% HCl solution in portions, vortexing after each addition.

-

Causality: The compound lacks a basic functional group (like an amine) to be protonated. Therefore, it is expected to remain insoluble in acidic media.[3][5] This confirms the absence of basic functional groups.

-

Caption: Workflow for qualitative solubility and acid/base characterization.

Acidity (pKa): Quantifying Ionization

Expertise & Experience: The acid dissociation constant (pKa) is a critical parameter in drug development. It governs the charge state of a molecule at a given pH, which directly impacts its absorption, distribution, metabolism, and excretion (ADME) profile. Potentiometric titration remains the gold standard for pKa determination due to its accuracy and precision.[7] The predicted pKa of ~4.68 suggests that the compound will exist predominantly in its ionized (deprotonated) form at physiological pH (7.4).[1][2]

Protocol 2: pKa Determination by Potentiometric Titration

This protocol is a self-validating system; the quality of the resulting titration curve and the consistency across replicate measurements provide immediate feedback on the experiment's success.

Methodology:

-

System Calibration:

-

Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.00, 7.00, and 10.00) at the temperature of the experiment.[8] Accuracy is paramount and begins with proper instrument calibration.

-

-

Reagent Preparation:

-

Prepare a standardized solution of carbonate-free 0.1 M NaOH. Carbonate contamination can lead to inaccurate endpoint determination.

-

Accurately weigh and dissolve the compound in a suitable solvent mixture to achieve a concentration of at least 10⁻⁴ M.[7][8] A co-solvent like methanol or ethanol may be required if aqueous solubility is low, but the pKa value will then be for that specific solvent system.

-

-

Titration Procedure:

-

Place a known volume (e.g., 20 mL) of the sample solution into a jacketed beaker to maintain a constant temperature.

-

Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

-

Purge the solution with nitrogen to displace dissolved CO₂.[8]

-

Add the standardized NaOH titrant in small, precise increments (e.g., 0.05 mL) using a calibrated burette.

-

After each addition, allow the pH reading to stabilize (<0.01 pH units/minute drift) before recording the pH and the total volume of titrant added.[8]

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point (Vₑ), which is the point of maximum slope on the curve (the inflection point). This can be found using the first or second derivative of the curve.

-

The pKa is determined at the half-equivalence point (Vₑ/2). At this point, the concentrations of the protonated acid [HA] and the deprotonated conjugate base [A⁻] are equal.

-

According to the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])), when [A⁻] = [HA], the log term becomes zero, and thus, pH = pKa .[9]

-

-

Trustworthiness:

-

Perform a minimum of three replicate titrations to ensure the reliability of the data.[8] The calculated pKa values should be reported as the mean ± standard deviation.

-

Lipophilicity (LogP): Measuring Membrane Permeability Potential

Expertise & Experience: Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water, is a fundamental determinant of a drug's ability to cross biological membranes.[10] While the traditional shake-flask method is direct, it is time-consuming and requires significant amounts of pure compound.[10] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) provides a rapid, reliable, and automated alternative that has become an industry standard.[10][11]

Protocol 3: LogP Determination by RP-HPLC

This protocol leverages the principle that a compound's retention time on a nonpolar stationary phase (like C18) is correlated with its lipophilicity.

Methodology:

-

System Setup:

-

Utilize an HPLC system equipped with a high-quality C18 column, a UV detector, and a column oven for temperature control.

-

The mobile phase is typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer. To measure LogP (for the neutral species), the pH of the buffer should be adjusted to at least 2 pH units below the pKa to ensure the compound is fully protonated and un-ionized.

-

-

Calibration Curve Generation:

-

Select a set of 5-7 reference compounds with well-established LogP values that span the expected LogP range of the analyte.

-

Prepare standard solutions of each reference compound.

-

Inject each standard individually onto the HPLC system and record its retention time (tᵣ).

-

Also, determine the column dead time (t₀) by injecting an unretained compound (e.g., uracil).

-

Calculate the capacity factor (k') for each standard using the formula: k' = (tᵣ - t₀) / t₀ .

-

Plot the known LogP values of the standards (y-axis) against their corresponding log k' values (x-axis). This creates the calibration curve. A linear regression should yield a high correlation coefficient (R² > 0.98).

-

-

Sample Analysis:

-

Prepare a solution of this compound at a known concentration.

-

Inject the sample onto the HPLC system using the same method as the standards and record its retention time.

-

Calculate the log k' value for the analyte.

-

-

LogP Calculation:

-

Using the linear regression equation from the calibration curve, calculate the LogP of the analyte from its measured log k' value.

-

-

Trustworthiness:

-

The analysis should be performed in triplicate to ensure reproducibility. The reported LogP value should be the average, and the value should fall within the range of the calibration standards.[10]

-

Caption: Experimental workflow for LogP determination using RP-HPLC.

Chemical Stability Assessment

Expertise & Experience: The stability of a compound under various conditions (pH, temperature, light) is a critical factor for determining its shelf-life, storage conditions, and potential degradation pathways. The molecule is a keto-acid. While it is not a β-keto acid, which is known for rapid decarboxylation[12], the ketone functionality can still influence the molecule's reactivity. Therefore, a forced degradation study is essential to develop a stability-indicating analytical method.

Protocol 4: HPLC-Based Stability Study

This protocol is designed to identify conditions that lead to degradation and to validate an analytical method capable of separating the parent compound from any degradation products.

Methodology:

-

Method Development:

-

Develop an RP-HPLC method (as in Protocol 3) that produces a sharp, well-resolved peak for the intact this compound.

-

-

Forced Degradation Studies:

-

Expose solutions of the compound to a range of harsh conditions to intentionally induce degradation.[13] This is crucial for ensuring the analytical method is "stability-indicating."

-

Acidic Hydrolysis: Add 1N HCl and heat (e.g., 60°C).

-

Alkaline Hydrolysis: Add 1N NaOH and heat.

-

Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂).

-

Thermal Degradation: Heat a solution of the compound in a neutral buffer.

-

Photodegradation: Expose a solution to UV light.

-

Analyze the stressed samples by HPLC. The goal is to achieve 10-30% degradation and to ensure that the peaks of the degradation products are well-resolved from the peak of the parent compound.[13]

-

-

Formal Stability Study:

-

Prepare buffered aqueous solutions of the compound at relevant pH values (e.g., pH 4, 7, and 9).[13]

-

Aliquot the solutions into vials for each time point and storage condition.

-

Store the vials at specified temperatures (e.g., 4°C, 25°C, and 40°C).[13]

-

At designated time points (e.g., 0, 1, 2, 4, and 8 weeks), withdraw a vial from each condition.

-

Analyze the sample by the validated stability-indicating HPLC method to determine the concentration of the parent compound remaining.

-

-

Data Analysis:

-

Calculate the percentage of the initial concentration remaining at each time point.

-

Plot the natural logarithm of the concentration versus time. If the degradation follows first-order kinetics, the plot will be linear, and the degradation rate constant (k) can be determined from the slope.

-

Conclusion

The are dictated by its unique combination of a flexible alkyl chain, an acidic carboxylic acid, and a highly fluorinated aromatic ring. Its predicted pKa of ~4.68 indicates it will be ionized at physiological pH, a key factor for its biological behavior. Its solubility is expected to be poor in neutral water but enhanced in basic solutions. The significant fluorination suggests high lipophilicity, which can be precisely quantified using RP-HPLC. Understanding these properties through the robust experimental protocols detailed in this guide is essential for any researcher aiming to utilize this compound in drug design, metabolic studies, or as a sophisticated chemical building block. The self-validating nature of these protocols, combined with an understanding of the underlying chemical principles, ensures the generation of high-quality, reliable data critical for advancing scientific research.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Bellevue College. (n.d.). Experiment 2 # Solubility 13.

- ChemicalBook. (n.d.). This compound.

- Unknown. (n.d.). Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid.

- Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity.

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- Unknown. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i.

- Benchchem. (n.d.). Technical Support Center: Stability of α-Keto-β-methylvaleric Acid in Aqueous Solutions.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- ResearchGate. (2025). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector.

- Benchchem. (n.d.). preventing decarboxylation of beta-keto acids during analysis.

- ACS Publications. (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry.

- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

- Homework.Study.com. (n.d.). Beta-keto acids are unusually unstable and will lose the carboxylate group under certain....

- ChemicalBook. (n.d.). This compound.

Sources

- 1. This compound | 898788-10-8 [amp.chemicalbook.com]

- 2. This compound | 898788-10-8 [m.chemicalbook.com]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. scribd.com [scribd.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. bellevuecollege.edu [bellevuecollege.edu]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. web.williams.edu [web.williams.edu]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. pubs.acs.org [pubs.acs.org]

- 12. homework.study.com [homework.study.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 6-(3,5-Ditrifluoromethylphenyl)-6-oxohexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-(3,5-ditrifluoromethylphenyl)-6-oxohexanoic acid (CAS Number: 898788-10-8), a molecule of significant interest in medicinal chemistry. This document delves into its synthesis, physicochemical properties, and the rationale for its application in drug discovery, supported by established scientific principles and methodologies.

Introduction: The Strategic Importance of Fluorination in Drug Design

The introduction of fluorine atoms, particularly the trifluoromethyl (CF3) group, into drug candidates is a well-established strategy in modern medicinal chemistry. The 3,5-bis(trifluoromethyl)phenyl moiety, a key feature of the title compound, is particularly noteworthy. The strong electron-withdrawing nature of the two CF3 groups can significantly enhance a molecule's metabolic stability, binding affinity to biological targets, and overall pharmacokinetic profile.[1][2] These properties often lead to improved oral bioavailability and longer in-vivo half-lives, making this structural motif highly desirable in the development of novel therapeutics.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for predicting its behavior in biological systems and for designing appropriate experimental conditions.

| Property | Value | Source |

| CAS Number | 898788-10-8 | Arctom, Inc. |

| Molecular Formula | C14H12F6O3 | Bide Pharmatech |

| Molecular Weight | 342.23 g/mol | Bide Pharmatech |

| Appearance | White to off-white solid (predicted) | --- |

| Solubility | Soluble in organic solvents such as DMSO and methanol (predicted) | --- |

Synthesis and Mechanism

The most plausible and efficient method for the synthesis of this compound is through a Friedel-Crafts acylation reaction.[3] This classic electrophilic aromatic substitution allows for the direct introduction of the oxohexanoic acid chain onto the 1,3-bis(trifluoromethyl)benzene ring.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The reaction involves the use of an acylating agent derived from adipic acid, such as adipoyl chloride or adipic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[3][4]

Caption: Proposed synthetic route via Friedel-Crafts acylation.

Detailed Experimental Protocol

Materials:

-

1,3-Bis(trifluoromethyl)benzene

-

Adipoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.

-

Addition of Reactants: To the stirred suspension, add 1,3-bis(trifluoromethyl)benzene (1.0 equivalent). Cool the mixture to 0 °C using an ice bath.

-

Acylation: Add a solution of adipoyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 5 °C.

-

Reaction Progression: After the addition is complete, stir the reaction mixture at 0 °C for one hour, then allow it to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and 1 M hydrochloric acid. Stir until all the solids have dissolved.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Mechanistic Rationale

The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid catalyst, AlCl₃, coordinates to the chlorine atom of adipoyl chloride, facilitating its departure and the generation of the acylium ion. This electrophile is then attacked by the electron-rich (relative to the acylium ion) aromatic ring of 1,3-bis(trifluoromethyl)benzene. Subsequent loss of a proton re-aromatizes the ring and yields the final product. The deactivating effect of the newly introduced ketone group prevents further acylation of the product.[4]

Potential Biological Activity and Applications in Drug Discovery

While specific biological activity data for this compound is not extensively published, its structural components suggest several promising avenues for investigation. Arylalkanoic acids are a well-established class of compounds with a wide range of biological activities, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).[5][6][7][8]

Potential as an Anti-Inflammatory Agent

Many arylalkanoic and oxoalkanoic acids exhibit anti-inflammatory properties through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes.[5][9] The hexanoic acid chain could potentially be metabolized in vivo to a shorter chain derivative, acting as a prodrug for a more active species.[5]

Caption: Hypothetical prodrug activation and anti-inflammatory mechanism.

Antimicrobial Potential

Derivatives of arylalkanoic acids have also been investigated for their antimicrobial properties.[10] The lipophilic nature of the bis(trifluoromethyl)phenyl group could facilitate membrane disruption or interaction with intracellular targets in bacteria.

Conclusion

This compound is a synthetically accessible molecule with significant potential in drug discovery. The strategic incorporation of the 3,5-bis(trifluoromethyl)phenyl moiety provides a strong rationale for its investigation as a metabolically robust therapeutic agent. Its structural similarity to known biologically active arylalkanoic acids suggests that it may possess anti-inflammatory, antimicrobial, or other valuable pharmacological properties. The synthetic protocol and conceptual framework provided in this guide offer a solid foundation for researchers to explore the full potential of this promising compound.

References

-

Alkhaibari, I. S., KC, H. R., Roy, S., Abu-gazleh, M. K., Gilmore, D. F., & Alam, M. A. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(16), 5083. [Link]

-

Occhiuzzi, M. A., Ioele, G., De Luca, M., Scordamaglia, D., Lappano, R., Maggiolini, M., & Garofalo, A. (2023). Dissecting CYP1A2 Activation by Arylalkanoic Acid Prodrugs toward the Development of Anti-Inflammatory Agents. International Journal of Molecular Sciences, 24(23), 16867. [Link]

-

Abouzid, K., Frohberg, P., Lehmann, J., & Decker, M. (2007). 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory In Vivo-Activities. Medicinal Chemistry, 3(5), 433-438. [Link]

-

Alkhaibari, I. S., KC, H. R., Roy, S., Abu-gazleh, M. K., Gilmore, D. F., & Alam, M. A. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(16), 5083. [Link]

-

Abouzid, K., Frohberg, P., Lehmann, J., & Decker, M. (2007). 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory in Vivo-Activities. Medicinal Chemistry, 3(5), 433-438. [Link]

-

Abouzid, K., Frohberg, P., Lehmann, J., & Decker, M. (2007). 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory In Vivo-Activities. Medicinal Chemistry, 3(5), 433-438. [Link]

-

Abouzid, K., Frohberg, P., Lehmann, J., & Decker, M. (2007). 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory In Vivo-Activities. Medicinal Chemistry, 3(5), 433-438. [Link]

-

Friedel–Crafts reaction. (2024). In Wikipedia. [Link]

-

Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. (2021). Molbank, 2021(2), M1215. [Link]

-

LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. In Chemistry LibreTexts. [Link]

-

Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). Processes, 10(10), 2054. [Link]

-

Kumar, P., Sangam, & Ahmad, M. I. (2020). A BRIEF REVIEW ON RECENT ADVANCEMENTS AND BIOLOGICAL ACTIVITIES OF ARYL PROPIONIC ACID DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 11(9), 4180-4188. [Link]

-

Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). (2018). Beilstein Journal of Organic Chemistry, 14, 287-292. [Link]

-

Synthesis and Characterization of Aryl Alkanoic Acids as Potential Antimicrobial Agents. (2012). Asian Journal of Chemistry, 24(12), 5641-5644. [Link]

-

METHOD FOR PRODUCING ADRENOCHROME. (1985). Patent CH-651826-A5. [Link]

- Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid. (2002).

-

(12) United States Patent. (2000). Patent US-6075029-A. [Link]

-

Kumar, P., Sangam, & Ahmad, M. I. (2020). A BRIEF REVIEW ON RECENT ADVANCEMENTS AND BIOLOGICAL ACTIVITIES OF ARYL PROPIONIC ACID DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 11(9), 4180-4188. [Link]

- A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate. (2014).

-

Kumar, P., Sangam, & Ahmad, M. I. (2020). A BRIEF REVIEW ON RECENT ADVANCEMENTS AND BIOLOGICAL ACTIVITIES OF ARYL PROPIONIC ACID DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 11(9), 4180-4188. [Link]

- 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide monohydrate. (2018).

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. Dissecting CYP1A2 Activation by Arylalkanoic Acid Prodrugs toward the Development of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 7. ijpsr.com [ijpsr.com]

- 8. researchgate.net [researchgate.net]

- 9. benthamdirect.com [benthamdirect.com]

- 10. asianpubs.org [asianpubs.org]

A Comprehensive Technical Guide to 6-(3,5-Ditrifluoromethylphenyl)-6-oxohexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-(3,5-Ditrifluoromethylphenyl)-6-oxohexanoic acid, a fluorinated aromatic keto-acid of significant interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, provides a robust, step-by-step protocol for its synthesis via Friedel-Crafts acylation, and explores its potential therapeutic applications based on the known bioactivities of structurally related compounds. The guide is intended to serve as a valuable resource for researchers engaged in the synthesis, evaluation, and application of novel chemical entities in the pursuit of new therapeutic agents.

Introduction and Molecular Overview

This compound is a synthetic organic compound characterized by a hexanoic acid chain appended to a phenyl ring bearing two trifluoromethyl groups at the 3 and 5 positions. The presence of the trifluoromethyl moieties significantly influences the electronic properties and lipophilicity of the molecule, making it an attractive scaffold for the development of bioactive compounds. The trifluoromethyl group is a common feature in many pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and bioavailability.

The molecular structure combines a flexible aliphatic chain, a polar carboxylic acid group, and a rigid, electron-deficient aromatic ring. This unique combination of features suggests potential interactions with a variety of biological targets.

Molecular Formula: C₁₄H₁₂F₆O₃[1][2][3]

Molecular Weight: 342.23 g/mol [1][2][3]

CAS Number: 898788-10-8[1][2][3]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in biological systems and for the design of experimental protocols.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂F₆O₃ | [1][2][3] |

| Molecular Weight | 342.23 g/mol | [1][2][3] |

| Boiling Point (Predicted) | 343.4 ± 42.0 °C | [2] |

| Density (Predicted) | 1.376 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 4.68 ± 0.10 | [2] |

Synthesis Protocol: Friedel-Crafts Acylation

The synthesis of this compound can be effectively achieved through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution reaction involves the acylation of 1,3-bis(trifluoromethyl)benzene with an acylating agent derived from adipic acid, typically in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).

Rationale for Experimental Choices

The choice of Friedel-Crafts acylation is predicated on its reliability in forming carbon-carbon bonds between aromatic rings and acyl groups. 1,3-Bis(trifluoromethyl)benzene is chosen as the aromatic substrate due to the presence of the desired trifluoromethyl substituents. Adipic anhydride is a suitable acylating agent that provides the six-carbon chain with a terminal carboxylic acid precursor. Aluminum chloride is a potent Lewis acid that activates the acylating agent, facilitating the electrophilic attack on the deactivated aromatic ring. The trifluoromethyl groups are strongly electron-withdrawing, which deactivates the benzene ring towards electrophilic substitution. Therefore, a stoichiometric amount of AlCl₃ is often necessary to drive the reaction to completion.

Step-by-Step Experimental Protocol

Materials:

-

1,3-Bis(trifluoromethyl)benzene

-

Adipic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Crushed ice

-

Concentrated hydrochloric acid (HCl)

-

Water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. The suspension is cooled to 0 °C in an ice bath.

-

Addition of Reactants: 1,3-Bis(trifluoromethyl)benzene (1.0 equivalent) is added to the stirred suspension. Adipic anhydride (1.1 equivalents), dissolved in anhydrous DCM, is added dropwise from the dropping funnel over 30-60 minutes, maintaining the internal temperature below 5 °C.

-

Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, stirring for an additional 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is slowly and carefully poured into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with dichloromethane.

-

Washing: The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Synthesis Workflow Diagram

Caption: Workflow to assess the inhibitory effect on the NF-κB signaling pathway.

Conclusion

This compound represents a molecule with considerable potential for further investigation in the field of drug discovery. Its synthesis is achievable through well-established organic chemistry principles, and its structural characteristics suggest a range of possible biological activities. The experimental protocols and potential applications outlined in this guide provide a solid foundation for researchers to explore the therapeutic promise of this and related compounds. Further studies are warranted to elucidate its precise mechanisms of action and to evaluate its efficacy and safety in preclinical models.

References

-

This compound - ChemicalBook.

-

This compound - ChemicalBook.

-

This compound - ChemicalBook.

Sources

- 1. Phytochemical screening and GC-MS chemical profiling of an innovative anti-cancer herbal formula (PHF6) - Journal of King Saud University - Science [jksus.org]

- 2. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of Aryl Oxohexanoic Acids: A Technical Guide for Researchers

Abstract

Aryl oxohexanoic acids represent a versatile class of molecules with significant, yet not fully explored, therapeutic potential. Initially investigated for their anti-inflammatory properties, emerging research now points towards promising applications in oncology and neurology. This technical guide provides an in-depth analysis of the synthesis, established biological activities, and prospective research applications of these compounds. We delve into the mechanistic underpinnings of their action, including their role as prodrugs and their interaction with the Aryl Hydrocarbon Receptor (AHR). This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed experimental protocols to catalyze further investigation into this promising chemical scaffold.

Introduction: The Expanding Horizon of Aryl Oxohexanoic Acids

The landscape of small molecule therapeutics is in a constant state of evolution, with novel chemical scaffolds frequently emerging as platforms for innovative drug design. Among these, the aryl oxohexanoic acids are gaining prominence. Structurally characterized by an aromatic ring system linked to an oxohexanoic acid moiety, these compounds have demonstrated a breadth of biological activities.

The initial interest in this class was largely driven by their potential as non-steroidal anti-inflammatory drugs (NSAIDs)[1][2][3][4]. However, the structural similarities to other biologically active molecules, coupled with a deeper understanding of their potential metabolic activation pathways, have opened up new avenues of research. This guide will explore the journey of aryl oxohexanoic acids from their synthesis and initial anti-inflammatory characterization to their potential future roles in combating complex diseases like cancer and neurodegenerative disorders. Our focus will be on providing a scientifically rigorous yet practical resource, grounded in established research and offering clear, actionable experimental methodologies.

Synthesis and Chemical Properties

The synthesis of 6-aryl-4-oxohexanoic acids is a well-established process, typically involving a condensation reaction followed by reduction[1][2][3][5]. The general synthetic scheme provides a versatile platform for creating a diverse library of derivatives by modifying the starting aromatic aldehyde.

General Synthesis Pathway

The synthesis of 6-aryl-4-oxohexanoic acids typically proceeds in two main steps:

-

Condensation: An appropriate aromatic aldehyde is condensed with levulinic acid. This reaction is often catalyzed by piperidine and acetic acid in a solvent like toluene, with azeotropic removal of water to drive the reaction to completion. This step yields a 6-aryl-4-oxohex-5-enoic acid intermediate.[1][2][3]

-

Reduction: The double bond in the hexenoic acid intermediate is then reduced. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.[1][2][3]

Caption: General synthesis of 6-aryl-4-oxohexanoic acids.

Experimental Protocol: Synthesis of 6-Aryl-4-Oxohexanoic Acids

This protocol is adapted from the work of Abouzid et al.[1][2][3][5].

Step 1: Synthesis of 6-Aryl-4-oxohex-5-enoic Acid Intermediate

-

To a solution of the desired aromatic aldehyde (1 equivalent) and levulinic acid (1 equivalent) in toluene, add catalytic amounts of piperidine and acetic acid.

-

Fit the reaction flask with a Dean-Stark apparatus to facilitate the azeotropic removal of water.

-

Reflux the mixture until the theoretical amount of water has been collected.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting crude product by recrystallization from an appropriate solvent to yield the 6-aryl-4-oxohex-5-enoic acid.

Step 2: Synthesis of 6-Aryl-4-oxohexanoic Acid

-

Dissolve the 6-aryl-4-oxohex-5-enoic acid intermediate in a suitable solvent such as ethanol.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Subject the mixture to hydrogenation at room temperature and atmospheric pressure until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield the crude 6-aryl-4-oxohexanoic acid.

-

Purify the product by recrystallization or column chromatography.

Anti-inflammatory Applications

The primary characterized biological activity of 6-aryl-4-oxohexanoic acids is their anti-inflammatory effect, positioning them as potential NSAIDs[1][2][3][4]. Their mechanism of action in this context is believed to be multifaceted, involving both direct inhibition of inflammatory enzymes and a potential prodrug effect.

Inhibition of Eicosanoid Biosynthesis

Eicosanoids, such as prostaglandins and leukotrienes, are key mediators of inflammation. Their synthesis is catalyzed by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively. Some 6-aryl-4-oxohexanoic acid derivatives have been shown to inhibit these enzymes[2].

In Vivo Anti-inflammatory Activity

The anti-inflammatory effects of these compounds have been demonstrated in vivo using the carrageenan-induced rat paw edema model, a standard assay for evaluating acute inflammation[1][2][3]. In some cases, the in vivo activity of these compounds was found to be superior to that of the established NSAID, fenbufen, at the same dose[1][2][3][4].

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

This protocol is a standard method for assessing in vivo anti-inflammatory activity[6][7][8][9][10].

-

Acclimatize male Wistar rats for at least one week before the experiment.

-

Divide the animals into groups: a control group, a reference drug group (e.g., indomethacin), and one or more test compound groups.

-

Administer the test compounds and the reference drug (typically intraperitoneally or orally) at a predetermined time before inducing inflammation.

-

Induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Calculate the percentage of inhibition of edema for each group compared to the control group.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay (Human Whole Blood)

This assay provides a physiologically relevant measure of a compound's ability to inhibit COX-1 and COX-2[11][12][13][14].

-

Draw fresh venous blood from healthy human volunteers into heparinized tubes.

-

For the COX-1 assay, allow the blood to clot at 37°C for 1 hour to induce thromboxane B2 (TXB2) production, a measure of COX-1 activity.

-

For the COX-2 assay, incubate the blood with lipopolysaccharide (LPS) at 37°C for 24 hours to induce the expression of COX-2 and the production of prostaglandin E2 (PGE2).

-

To test the inhibitory effect of the aryl oxohexanoic acids, add various concentrations of the test compounds to the blood samples before the induction of TXB2 or PGE2 production.

-

After the incubation period, centrifuge the samples to obtain plasma or serum.

-

Measure the concentrations of TXB2 and PGE2 in the plasma/serum using a validated immunoassay (e.g., ELISA).

-

Calculate the IC50 values for the inhibition of COX-1 and COX-2.

Potential as Prodrugs for Enhanced Therapeutic Efficacy

A compelling area of research for aryl oxohexanoic acids is their potential to act as prodrugs. A prodrug is an inactive or less active molecule that is metabolically converted to an active drug in the body[15][16]. This strategy can be employed to improve the pharmacokinetic properties of a drug, such as its absorption, distribution, and half-life, and to reduce its side effects[15].

The Arylalkanoic Acid Prodrug Concept

Many established NSAIDs are arylalkanoic acids (e.g., ibuprofen, naproxen). The carboxylic acid moiety is crucial for their anti-inflammatory activity but can also contribute to gastrointestinal side effects. Aryl oxohexanoic acids can be considered as prodrugs of shorter-chain, active arylalkanoic acids[17][18][19].

CYP1A2-Mediated Bioactivation

The metabolic conversion of these prodrugs is thought to be mediated by cytochrome P450 enzymes, particularly CYP1A2, in the liver[17][18][19][20][21]. This bioactivation pathway involves the oxidative cleavage of the hexanoic acid side chain to generate the active shorter-chain carboxylic acid.

Caption: Proposed CYP1A2-mediated bioactivation of aryl oxohexanoic acids.

Emerging Applications in Oncology

The therapeutic potential of aryl oxohexanoic acids may extend beyond inflammation to the realm of oncology. This hypothesis is largely based on their structural similarity to known ligands of the Aryl Hydrocarbon Receptor (AHR), a key player in cancer development and progression.

The Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

The AHR is a ligand-activated transcription factor that regulates the expression of a wide range of genes involved in xenobiotic metabolism, cell cycle control, and immune responses[22][23][24][25][26]. Dysregulation of the AHR signaling pathway has been implicated in various cancers[13][22][23][25].

In its inactive state, the AHR resides in the cytoplasm in a complex with chaperone proteins. Upon binding to a ligand, the AHR translocates to the nucleus, dissociates from its chaperones, and heterodimerizes with the AHR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.[3][22][27]

Caption: The canonical Aryl Hydrocarbon Receptor (AHR) signaling pathway.

Potential Anticancer Mechanisms

Modulation of the AHR pathway by aryl oxohexanoic acids could lead to anticancer effects through several mechanisms:

-

Induction of Apoptosis: Activation of AHR can, in some cellular contexts, promote programmed cell death in cancer cells[25].

-

Cell Cycle Arrest: AHR signaling can interfere with the cell cycle machinery, leading to a halt in cancer cell proliferation[23].

-

Inhibition of Metastasis: The AHR has been shown to play a role in cell migration and invasion, and its modulation could therefore inhibit metastasis[25][28].

It is important to note that the role of AHR in cancer is complex and can be context-dependent, with both tumor-suppressive and tumor-promoting functions reported[13][23][25]. Therefore, the specific effects of aryl oxohexanoic acids on different cancer types would require thorough investigation.

Prospective Applications in Neurological Disorders

The potential utility of aryl oxohexanoic acids may also extend to the treatment of neurological disorders, particularly those with a neuroinflammatory component. This is again linked to the modulation of the AHR, which is increasingly recognized as a key player in the gut-brain axis and neuroinflammation[29][30][31][32].

AHR and Neuroinflammation

The AHR is expressed in various cells of the central nervous system, including microglia and astrocytes. Its activation can have both pro- and anti-inflammatory effects, depending on the specific ligand and cellular context.[1][30][31][32] By modulating the activity of microglia, the primary immune cells of the brain, AHR ligands could potentially dampen neuroinflammatory processes that contribute to the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease[29][31].

Structural Analogy to Neuroactive Compounds

The arylalkanoic acid scaffold is present in a number of compounds with known neurological effects. While direct evidence for the neuroprotective effects of aryl oxohexanoic acids is currently limited, their structural features warrant investigation in this area.

Future Directions and Conclusion

Aryl oxohexanoic acids represent a promising and underexplored class of compounds with the potential for diverse therapeutic applications. While their anti-inflammatory properties are the most well-characterized, the emerging evidence for their roles as prodrugs and modulators of the AHR signaling pathway opens up exciting new avenues for research in oncology and neurology.

Future research should focus on:

-

Expanding the chemical library: Synthesizing and screening a wider range of aryl oxohexanoic acid derivatives to establish clear structure-activity relationships for their various biological effects.

-

Directly investigating AHR binding: Conducting in vitro binding assays to confirm whether aryl oxohexanoic acids are indeed direct ligands of the AHR.

-

In-depth mechanistic studies: Elucidating the precise downstream effects of AHR activation by these compounds in different cancer cell lines and models of neuroinflammation.

-

Pharmacokinetic and toxicological profiling: Thoroughly evaluating the ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles of lead compounds to assess their drug-likeness.

References

-

Abouzid, K., Frohberg, P., Lehmann, J., & Decker, M. (2007). 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis,and Anti-Inflammatory In Vivo-Activities. Medicinal Chemistry, 3(5), 433-438. [Link]

-

Abouzid, K., Frohberg, P., Lehmann, J., & Decker, M. (2007). 6-aryl-4-oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory in Vivo-Activities. PubMed. [Link]

-

Abouzid, K., et al. (2007). 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory In Vivo-Activities. Ingenta Connect. [Link]

-

Bui, T. A., & Sladek, F. M. (2013). Role of aryl hydrocarbon receptor in cancer. PubMed. [Link]

-

Bucchi, L., et al. (2002). Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use. PMC. [Link]

-

Bentham Science Publishers. (2007). 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis,and Anti-Inflammatory In Vivo-Activities. [Link]

-

Couture, J. P., & El-Sohemy, A. (2017). The Aryl Hydrocarbon Receptor and Tumor Immunity. PMC. [Link]

-

Kandasamy, S., et al. (2018). Signaling network map of the aryl hydrocarbon receptor. PMC. [Link]

-

PubMed. (n.d.). 6-aryl-4-oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory in Vivo-Activities. [Link]

-

Erny, D., & Prinz, M. (2024). The aryl hydrocarbon receptor pathway: a linking bridge between the gut microbiome and neurodegenerative diseases. Frontiers. [Link]

-

Hanieh, H. (2021). Involvement of the Microglial Aryl Hydrocarbon Receptor in Neuroinflammation and Vasogenic Edema after Ischemic Stroke. PubMed. [Link]

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

-

Crunkhorn, P., & Meacock, S. C. (1971). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PMC. [Link]

-

Di Paolo, M., et al. (2024). The aryl hydrocarbon receptor pathway: a linking bridge between the gut microbiome and neurodegenerative diseases. PMC. [Link]

-

Choi, D. K., & Lee, J. (2015). Aryl Hydrocarbon Receptor Mediates Both Proinflammatory and Anti-Inflammatory Effects in Lipopolysaccharide-Activated Microglia. Ovid. [Link]

-

ResearchGate. (2007). (PDF) 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis,and Anti-Inflammatory In Vivo-Activities. [Link]

-

Barillari, J., et al. (2020). Aryl Hydrocarbon Receptor Connects Inflammation to Breast Cancer. MDPI. [Link]

-

Laufer, S. (2006). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. PubMed. [Link]

-

Denison, M. S., & Safe, S. (2018). How the AHR Became Important in Cancer: The Role of Chronically Active AHR in Cancer Aggression. PMC. [Link]

-

Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]

-

Georgiev, A., et al. (2016). Rat paw oedema modeling and NSAIDs: Timing of effects. PubMed. [Link]

-

ResearchGate. (n.d.). The biochemical selectivity of cyclooxygenase inhibitors in whole blood... [Link]

-

Fedotova, A. A., et al. (2019). Xenobiotic-induced activation of human aryl hydrocarbon receptor target genes in Drosophila is mediated by the epigenetic chromatin modifiers. PMC. [Link]

-

Bania, E., et al. (2022). The Aryl Hydrocarbon Receptor and Its Crosstalk: A Chemopreventive Target of Naturally Occurring and Modified Phytochemicals. NIH. [Link]

-

Poh, K. W., et al. (2010). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. PMC. [Link]

-

Han, H. K., & Amidon, G. L. (2018). Prodrugs in Oncology: Bioactivation and Impact on Therapeutic Efficacy and Toxicity. PMC. [Link]

-

Nirmala, N. P., et al. (2014). Amino acid esters as prodrugs of an arylalkanoic acid COX inhibitor: Synthesis and biopharmaceutical and pharmacological. CORE. [Link]

-

Sova, M. (2021). Computational Simulations to Guide Enzyme-Mediated Prodrug Activation. MDPI. [Link]

-

Rowlinson, S. W., et al. (2003). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. SpringerLink. [Link]

-

Guengerich, F. P. (2005). Cytochrome P450-activated prodrugs. PMC. [Link]

-

Occhiuzzi, M. A., et al. (2023). Dissecting CYP1A2 Activation by Arylalkanoic Acid Prodrugs toward the Development of Anti-Inflammatory Agents. ResearchGate. [Link]

-

Brideau, C., et al. (2001). In vitro effects of cyclooxygenase inhibitors in whole blood of horses, dogs, and cats. AVMA Journals. [Link]

-

Occhiuzzi, M. A., et al. (2023). Dissecting CYP1A2 Activation by Arylalkanoic Acid Prodrugs toward the Development of Anti-Inflammatory Agents. MDPI. [Link]

-

Occhiuzzi, M. A., et al. (2023). Dissecting CYP1A2 Activation by Arylalkanoic Acid Prodrugs toward the Development of Anti-Inflammatory Agents. PubMed. [Link]

-

ResearchGate. (n.d.). Amino acid esters as prodrug of an arylalkanoic acid COX inhibitor: Synthesis, biopharmaceutical and pharmacological evaluation | Request PDF. [Link]

-

Occhiuzzi, M. A., et al. (2023). Dissecting CYP1A2 Activation by Arylalkanoic Acid Prodrugs toward the Development of Anti-Inflammatory Agents. PMC. [Link]

-

ResearchGate. (n.d.). Neuroprotective effect of the ethyl acetate fraction of the aril of M.... [Link]

- Google Patents. (n.d.). CN112645833A - Synthesis method of (S) -2, 6-diamino-5-oxohexanoic acid.

-

Yamamoto, T., et al. (2017). Recent progress in prodrug design strategies based on generally applicable modifications. PubMed. [Link]

-

Li, J., et al. (2019). Discovery of Novel Aryl Carboxamide Derivatives as Hypoxia-Inducible Factor 1α Signaling Inhibitors with Potent Activities of Anticancer Metastasis. PubMed. [Link]

-

Gouda, A. M., et al. (2019). Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. PubMed. [Link]

-

da Silva, P. B., et al. (2014). Biological Evaluation of Arylsemicarbazone Derivatives as Potential Anticancer Agents. MDPI. [Link]

-

Ju, T. C., et al. (2020). Post-treatment with oxcarbazepine confers potent neuroprotection against transient global cerebral ischemic injury by activating Nrf2 defense pathway. PubMed. [Link]

-

Organic Syntheses Procedure. (n.d.). [Link]

- Google Patents. (n.d.). EP0054166B1 - Process for the preparation of 5-oxohexanoic acid alkyl esters and of 5-oxohexane nitrile.

-

Al-Suwaidan, I. A., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. [Link]

Sources

- 1. Aryl hydrocarbon receptor mediates both proinflammatory and anti-inflammatory effects in lipopolysaccharide-activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. inotiv.com [inotiv.com]

- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 9. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. avmajournals.avma.org [avmajournals.avma.org]

- 15. Dissecting CYP1A2 Activation by Arylalkanoic Acid Prodrugs toward the Development of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent progress in prodrug design strategies based on generally applicable modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Dissecting CYP1A2 Activation by Arylalkanoic Acid Prodrugs toward the Development of Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Cytochrome P450-activated prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. The Aryl Hydrocarbon Receptor and Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Aryl Hydrocarbon Receptor Connects Inflammation to Breast Cancer [mdpi.com]

- 25. How the AHR Became Important in Cancer: The Role of Chronically Active AHR in Cancer Aggression - PMC [pmc.ncbi.nlm.nih.gov]

- 26. The Aryl Hydrocarbon Receptor and Its Crosstalk: A Chemopreventive Target of Naturally Occurring and Modified Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Discovery of Novel Aryl Carboxamide Derivatives as Hypoxia-Inducible Factor 1α Signaling Inhibitors with Potent Activities of Anticancer Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Frontiers | The aryl hydrocarbon receptor pathway: a linking bridge between the gut microbiome and neurodegenerative diseases [frontiersin.org]

- 30. Involvement of the Microglial Aryl Hydrocarbon Receptor in Neuroinflammation and Vasogenic Edema after Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. The aryl hydrocarbon receptor pathway: a linking bridge between the gut microbiome and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 32. ovid.com [ovid.com]

The Trifluoromethylphenyl Moiety: A Privileged Scaffold in Drug Discovery & Its Mechanism of Action

For: Researchers, Scientists, and Drug Development Professionals

Part 1: The Trifluoromethylphenyl Moiety: A Cornerstone of Modern Medicinal Chemistry

The strategic incorporation of the trifluoromethylphenyl (TFMP) group is a cornerstone of modern medicinal chemistry.[1] This functional group, characterized by a trifluoromethyl (-CF3) group attached to a phenyl ring, imparts unique physicochemical properties to a molecule that can profoundly influence its pharmacokinetic and pharmacodynamic profile.[1][2] The trifluoromethyl group is highly electronegative and lipophilic, which can lead to enhanced metabolic stability, improved bioavailability, and superior binding affinity to biological targets.[1][2][3]

The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group highly resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[1][4] This increased metabolic stability often translates to a longer in vivo half-life and a more predictable pharmacokinetic profile.[1][3] Furthermore, the lipophilicity of the TFMP group can enhance a drug's ability to cross cell membranes, which is crucial for reaching its target, especially within the central nervous system.[3][5] The electron-withdrawing nature and steric bulk of the trifluoromethyl group can also lead to stronger and more specific interactions with biological targets.[1][2]

Key Physicochemical Properties of the Trifluoromethyl Group

| Property | Impact on Drug Molecules | Reference |

| High Electronegativity | Modulates acidity/basicity of nearby functional groups, influences binding interactions (e.g., hydrogen bonding).[2][6] | [2][6] |

| Increased Lipophilicity | Enhances membrane permeability and can improve absorption and distribution.[3][4][5] | [3][4][5] |

| Metabolic Stability | The strong C-F bond resists metabolic degradation, leading to a longer half-life.[1][3][4] | [1][3][4] |

| Steric Bulk | Can provide a better fit into a target's binding pocket, enhancing selectivity and potency.[1] | [1] |

| Bioisostere | Often used as a bioisostere for a methyl or chloro group to fine-tune a molecule's properties.[7] | [7] |

Part 2: Diverse Mechanisms of Action of Trifluoromethylphenyl-Containing Molecules

The versatility of the TFMP moiety is reflected in the wide range of mechanisms through which TFMP-containing drugs exert their therapeutic effects. The specific mechanism is dictated by the overall molecular structure and the biological target it engages. Below are some of the most common mechanisms of action.

Enzyme Inhibition

A significant number of TFMP-containing drugs function as enzyme inhibitors. The TFMP group can contribute to the binding affinity and selectivity of the inhibitor for the enzyme's active site.

Case Study: Celecoxib (Celebrex)

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[8][9][10][11] COX-2 is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[9][11] The trifluoromethyl group in celecoxib is part of a diaryl-substituted pyrazole structure.[8] The sulfonamide side chain of celecoxib binds to a hydrophilic region near the active site of COX-2, contributing to its selectivity over the COX-1 isoform.[9][10] By inhibiting COX-2, celecoxib reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.[8][9][10]

dot

Caption: Simplified pathway of Celecoxib's mechanism of action.

Receptor Modulation

TFMP-containing molecules can also act as agonists or antagonists of various receptors, thereby modulating their signaling pathways.

Case Study: Fluoxetine (Prozac)

Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) widely used as an antidepressant.[12][13][14] Its mechanism of action involves blocking the reuptake of serotonin, a neurotransmitter, from the synaptic cleft back into the presynaptic neuron.[12][15] This is achieved by inhibiting the serotonin transporter protein.[6][12] The trifluoromethyl group on the phenoxy ring of fluoxetine is crucial for its high-affinity binding to the serotonin transporter.[6] By increasing the concentration of serotonin in the synapse, fluoxetine enhances serotonergic neurotransmission, which is thought to be responsible for its antidepressant effects.[13][15]

Case Study: Enzalutamide (Xtandi)

Enzalutamide is a potent androgen receptor (AR) signaling inhibitor used in the treatment of prostate cancer.[16][17][18] It acts at multiple steps of the AR signaling pathway.[18][19] Enzalutamide competitively inhibits the binding of androgens to the AR, prevents the nuclear translocation of the activated receptor, and inhibits the binding of the AR to DNA.[18][19][20] This multi-faceted inhibition effectively blocks the transcription of androgen-responsive genes that are critical for prostate cancer cell growth and survival.[19]

dot

Caption: Multi-step inhibition of the androgen receptor signaling pathway by Enzalutamide.

Part 3: Elucidating the Mechanism of Action: A Practical Guide

Determining the precise mechanism of action of a novel TFMP-containing molecule is a critical step in the drug discovery process. This typically involves a multi-pronged approach combining in silico, in vitro, and cell-based assays.

Target Identification and Validation

The first step is to identify the biological target(s) of the molecule. Several experimental approaches can be employed.[21]

-

Affinity-Based Methods: These techniques, such as affinity chromatography and pull-down assays, utilize a modified version of the small molecule to isolate its binding partners from a cell lysate.[22][23] The isolated proteins are then identified by mass spectrometry.[22]

-

Label-Free Methods: Techniques like Drug Affinity Responsive Target Stability (DARTS) assess the stabilization of a target protein upon ligand binding in the presence of a protease.[22]

-

Computational Approaches: In silico methods, such as molecular docking and pharmacophore modeling, can predict potential targets based on the molecule's structure.[21]

Once a potential target is identified, it must be validated to confirm its role in the observed biological effect.[24] This can involve genetic techniques like siRNA or CRISPR-Cas9 to knockdown or knockout the target gene and observe if the molecule's effect is diminished.[21]

dot

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 8. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. news-medical.net [news-medical.net]

- 10. Celecoxib - Wikipedia [en.wikipedia.org]

- 11. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 12. Fluoxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Fluoxetine: MedlinePlus Drug Information [medlineplus.gov]

- 14. About fluoxetine - NHS [nhs.uk]

- 15. What is the mechanism of Fluoxetine Hydrochloride? [synapse.patsnap.com]

- 16. Enzalutamide: targeting the androgen signalling pathway in metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. prostatecanceruk.org [prostatecanceruk.org]

- 18. oncologynewscentral.com [oncologynewscentral.com]

- 19. erc.bioscientifica.com [erc.bioscientifica.com]

- 20. urology-textbook.com [urology-textbook.com]